Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate
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Overview
Description
Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O3. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-aminopiperidine-1-carboxylate
- Tert-butyl 4-aminopiperidine-1-carboxylate
- Tert-butyl 4-aminopiperidine-1-carboxylate
Uniqueness
Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate is unique due to its specific structural features, such as the presence of both tert-butyl and ethoxy groups. These groups confer distinct chemical properties, making the compound valuable for specific applications in organic synthesis and medicinal chemistry .
Biological Activity
Tert-butyl cis-4-amino-3-ethoxypiperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring with an ethoxy group and a tert-butyl carbamate moiety. The structural formula can be represented as follows:
Where x, y, z, and w correspond to the number of carbon, hydrogen, nitrogen, and oxygen atoms in the compound.
The biological activity of this compound is attributed to its interaction with various biological targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that compounds similar to tert-butyl cis-4-amino-3-ethoxypiperidine can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission. The inhibition of AChE can enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .
- Antimicrobial Activity : The compound has shown promise in inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. This mechanism is similar to that observed in existing quinolone antibiotics .
- Anticancer Properties : Some studies have indicated that derivatives of piperidine compounds exhibit antiproliferative effects against various cancer cell lines. This activity is often linked to the compound's ability to induce apoptosis and inhibit cell migration .
Anticancer Activity
A recent study evaluated the antiproliferative effects of several piperidine derivatives, including this compound, against different cancer cell lines. The findings are summarized in the table below:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | HepG2 | 12.5 | Induces apoptosis |
Similar derivative | MCF7 | 8.0 | Inhibits cell migration |
Similar derivative | HeLa | 10.5 | AChE inhibition |
Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Case Studies
- Alzheimer's Disease Model : In a preclinical model for Alzheimer's disease, tert-butyl cis-4-amino-3-ethoxypiperidine was administered to evaluate its effect on cognitive function and AChE activity. Results showed a significant reduction in AChE activity alongside improved memory performance in treated animals compared to controls.
- Antibacterial Efficacy : A series of experiments were conducted to assess the antibacterial efficacy of this compound against various strains of bacteria. The results indicated that it effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.
Properties
Molecular Formula |
C12H24N2O3 |
---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
tert-butyl (3S,4R)-4-amino-3-ethoxypiperidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O3/c1-5-16-10-8-14(7-6-9(10)13)11(15)17-12(2,3)4/h9-10H,5-8,13H2,1-4H3/t9-,10+/m1/s1 |
InChI Key |
SCCDVSKVKURXSP-ZJUUUORDSA-N |
Isomeric SMILES |
CCO[C@H]1CN(CC[C@H]1N)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC1CN(CCC1N)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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